Cas no 1260608-07-8 (Fmoc-3,4-difluoro-L-homophenylalanine)

Fmoc-3,4-difluoro-L-homophenylalanine is a fluorinated amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating efficient peptide chain elongation. The 3,4-difluoro substitution on the homophenylalanine side chain enhances steric and electronic properties, making it valuable for modulating peptide conformation and interactions. This derivative is especially useful in medicinal chemistry and drug development, where fluorinated amino acids improve metabolic stability and binding affinity. High purity and consistent performance make it a reliable choice for researchers requiring precise control over peptide structure-activity relationships.
Fmoc-3,4-difluoro-L-homophenylalanine structure
1260608-07-8 structure
Product name:Fmoc-3,4-difluoro-L-homophenylalanine
CAS No:1260608-07-8
MF:C25H21F2NO4
Molecular Weight:437.43535399437
CID:5041997
PubChem ID:72208901

Fmoc-3,4-difluoro-L-homophenylalanine 化学的及び物理的性質

名前と識別子

    • Fmoc-3,4-difluoro-L-homophenylalanine
    • AB34273
    • (S)-4-(3,4-DIFLUORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID
    • Fmoc-3,4-Difluoro-L-Homophe
    • MFCD07372321
    • E74322
    • 1260608-07-8
    • (2S)-4-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • CS-0187940
    • (2S)-4-(3,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
    • BS-44445
    • インチ: 1S/C25H21F2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
    • InChIKey: SVHBVIFVZSOURL-QHCPKHFHSA-N
    • SMILES: FC1=C(C=CC(=C1)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

計算された属性

  • 精确分子量: 437.14386448g/mol
  • 同位素质量: 437.14386448g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 640
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.2
  • トポロジー分子極性表面積: 75.6

Fmoc-3,4-difluoro-L-homophenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM421926-1g
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%+
1g
$*** 2023-03-30
Aaron
AR01JNAF-25mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
25mg
$149.00 2025-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258610-250mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
250mg
¥3790.00 2024-08-09
1PlusChem
1P01JN23-50mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
50mg
$239.00 2024-07-09
Chemenu
CM421926-250mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%+
250mg
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TC414-50mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
50mg
1337.0CNY 2021-07-17
1PlusChem
1P01JN23-250mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 97%
250mg
$306.00 2024-07-09
Aaron
AR01JNAF-500mg
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
500mg
$561.00 2025-02-11
abcr
AB597425-5g
Fmoc-3,4-Difluoro-L-Homophe; .
1260608-07-8
5g
€1554.60 2024-07-19
Aaron
AR01JNAF-1g
Fmoc-3,4-difluoro-L-homophenylalanine
1260608-07-8 95%
1g
$838.00 2025-02-11

Fmoc-3,4-difluoro-L-homophenylalanine 関連文献

Fmoc-3,4-difluoro-L-homophenylalanineに関する追加情報

Introduction to Fmoc-3,4-difluoro-L-homophenylalanine (CAS No 1260608-07-8)

Fmoc-3,4-difluoro-L-homophenylalanine, with the chemical identifier CAS No 1260608-07-8, is a specialized amino acid derivative widely utilized in the field of pharmaceutical synthesis and peptide chemistry. This compound plays a crucial role in the development of novel therapeutic agents, particularly in the realm of protease inhibition and targeted drug delivery systems. The unique structural features of this molecule, including its fluorinated aromatic ring and chiral center, contribute to its remarkable reactivity and biological significance.

The synthesis of Fmoc-3,4-difluoro-L-homophenylalanine involves a series of well-defined chemical reactions that highlight the precision and innovation inherent in modern organic synthesis techniques. The presence of fluorine atoms at the 3 and 4 positions of the phenyl ring enhances the molecule's stability and bioavailability, making it an attractive candidate for medicinal chemistry applications. Recent advancements in solid-phase peptide synthesis (SPPS) have further streamlined the production process, enabling researchers to access this compound with greater efficiency and scalability.

In the context of drug discovery, Fmoc-3,4-difluoro-L-homophenylalanine has been extensively studied for its potential as a building block in the design of peptidomimetics. These peptidomimetics are engineered to mimic the bioactivity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, studies have demonstrated that fluorinated amino acids can enhance the binding affinity and selectivity of protease inhibitors, which are critical for treating various diseases such as cancer and infectious disorders. The incorporation of Fmoc-3,4-difluoro-L-homophenylalanine into these inhibitors has led to the development of novel compounds with enhanced therapeutic efficacy.

One notable area where Fmoc-3,4-difluoro-L-homophenylalanine has shown promise is in the development of antiviral agents. The structural rigidity provided by the fluorinated aromatic ring allows for optimal interactions with viral proteases, thereby inhibiting viral replication. Additionally, the chiral nature of this amino acid ensures that only one enantiomer is active, reducing potential side effects associated with racemic mixtures. This specificity is particularly important in drug development, where minimizing off-target effects is paramount.

The role of Fmoc-3,4-difluoro-L-homophenylalanine extends beyond protease inhibition and antiviral applications. It has also been explored in the field of neuropharmacology, where its unique properties make it suitable for designing drugs targeting neurological disorders. For example, fluorinated amino acids have been shown to improve blood-brain barrier penetration, a critical factor in developing effective treatments for conditions such as Alzheimer's disease and Parkinson's disease. The ability to modify peptide backbones with fluorinated residues offers a versatile approach to enhancing drug delivery and bioavailability.

Recent research has also highlighted the potential of Fmoc-3,4-difluoro-L-homophenylalanine in creating advanced materials for biomedical applications. Fluorinated polymers derived from this compound exhibit exceptional biocompatibility and mechanical strength, making them ideal for use in scaffolds for tissue engineering and as coatings for medical implants. These materials can be tailored to promote cell adhesion and growth while resisting degradation, thereby improving long-term outcomes in surgical interventions.

The industrial production of Fmoc-3,4-difluoro-L-homophenylalanine benefits from continuous improvements in synthetic methodologies. Modern techniques such as flow chemistry and continuous flow synthesis have enabled higher yields and purities compared to traditional batch processing methods. These advancements not only reduce costs but also minimize waste generation, aligning with sustainable chemistry principles. As demand for high-quality intermediates grows, innovative production strategies will be essential to meet the needs of the pharmaceutical industry.

The future prospects for Fmoc-3,4-difluoro-L-homophenylalanine are promising, with ongoing research uncovering new applications and refining existing ones. Collaborative efforts between academia and industry are driving innovation in peptide chemistry and fluorinated compounds, paving the way for next-generation therapeutics. As our understanding of molecular interactions deepens, compounds like Fmoc-3,4-difluoro-L-homophenylalanine will continue to play a pivotal role in addressing unmet medical needs.

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